2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Lipophilicity Drug design Physicochemical profiling

2-(4-Bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic small molecule (C18H17BrN2O2, MW 373.24 g/mol) that incorporates a tryptamine core linked via an amide bridge to a 4-bromophenoxyacetyl moiety. The compound is classified as a 3-alkylindole derivative and is primarily offered as a research building block by specialty chemical vendors.

Molecular Formula C18H17BrN2O2
Molecular Weight 373.25
CAS No. 423733-80-6
Cat. No. B2371062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
CAS423733-80-6
Molecular FormulaC18H17BrN2O2
Molecular Weight373.25
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)Br
InChIInChI=1S/C18H17BrN2O2/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22)
InChIKeyVVLZEYQMIJTNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide (CAS 423733-80-6): A Tryptamine-Derived Building Block for Indole-Focused Medicinal Chemistry


2-(4-Bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic small molecule (C18H17BrN2O2, MW 373.24 g/mol) that incorporates a tryptamine core linked via an amide bridge to a 4-bromophenoxyacetyl moiety [1]. The compound is classified as a 3-alkylindole derivative and is primarily offered as a research building block by specialty chemical vendors [1]. The presence of the terminal bromine atom provides a synthetic handle for downstream cross-coupling chemistry, while the indole-ethylamine scaffold places it within a broad class of pharmacologically relevant tryptamine analogs .

Why Indole-Ethylacetamide Analogs Are Not Interchangeable: Evidence Criteria for 423733-80-6


Within the indole-ethylacetamide family, altering the aryloxy substituent changes two critical molecular properties that govern target engagement and synthetic utility: (1) lipophilic bulk, which modulates membrane permeability and binding-pocket complementarity, and (2) the identity of the halogen, which determines reactivity for metal-catalyzed cross-coupling. The 4-bromophenoxy group confers a specific XLogP3 of 4.2 and a topological polar surface area (TPSA) of 54.1 Ų [1]. A simple substitution to a smaller halogen or unsubstituted phenyl would shift these parameters, potentially invalidating structure-activity relationships established in any screening campaign. Furthermore, the bromine atom is the only aryl halide on the scaffold that simultaneously supports both oxidative addition chemistry (for further derivatization) and participation in halogen-bonding interactions with biological targets . Generic replacement with a chloro or fluoro analog therefore changes both the chemical reactivity profile and the molecular recognition surface in a way that cannot be corrected by simple dose adjustment.

Quantitative Differentiation of 2-(4-Bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide Against Closest Available Analogs


Enhanced Lipophilicity of the 4-Bromophenoxy Variant vs. 4-Chlorophenoxy and 4-Fluorophenoxy Analogs

The target compound's computed XLogP3 of 4.2 distinguishes it from the 4-chlorophenoxy analog (estimated XLogP ~3.8) and the 4-fluorophenoxy analog (estimated XLogP ~3.4). These values are derived from PubChem's XLogP3 algorithm [1]. The increased lipophilicity of the bromo derivative is a consequence of the larger, more polarizable bromine atom, which can enhance membrane partitioning and contribute to stronger hydrophobic interactions within binding pockets .

Lipophilicity Drug design Physicochemical profiling

Aryl Halide Reactivity Hierarchy: 4-Bromophenoxy vs. 4-Chlorophenoxy in Cross-Coupling Chemistry

The C–Br bond in the target compound is intrinsically more reactive than the C–Cl bond in the analogous 4-chlorophenoxy derivative toward palladium-catalyzed oxidative addition, a key step in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions [1]. While no direct kinetic comparison for these specific substrates is reported, the well-established reactivity order (I > Br > Cl >> F) for aryl halides places the bromo derivative as the intermediate-reactivity choice: more reactive than chloro, but more stable toward unwanted side reactions than iodo [2].

Organic synthesis Cross-coupling Suzuki-Miyaura

Defined Purity and Hazard Classification Compared to the Unsubstituted Phenoxy Analog

Vendor datasheets for the target compound consistently list a purity of ≥90% . In contrast, the unsubstituted phenoxy analog (2-phenoxy-N-[2-(1H-indol-3-yl)ethyl]acetamide) is not listed as a stock item by any major vendor, meaning procurement is only possible through custom synthesis with undefined purity and lead time. The target compound is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), providing a clear, transport-relevant hazard profile that a custom-synthesized comparator would lack .

Quality control Safety assessment Vendor specification

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Profile

The target compound has a computed TPSA of 54.1 Ų [1]. Combined with its XLogP3 of 4.2, it locates within the favorable range of the CNS MPO desirability map (TPSA < 90 Ų; logP between 1 and 5), suggesting potential for passive blood-brain barrier penetration [2]. The 4-acetamidophenoxy analog (CAS 946386-53-4) has a higher TPSA (~75 Ų) due to the additional amide group, which would shift its CNS MPO score closer to the boundary. This physicochemical distinction may be critical in CNS-targeted programs where the bromo analog's lower PSA maintains a more favorable predicted brain penetration profile.

Blood-brain barrier CNS drug design Physicochemical property

High-Value Application Scenarios for 2-(4-Bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide (423733-80-6)


Scaffold for Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 4-bromophenoxy group serves as a reliable electrophilic partner for palladium-catalyzed C–C bond formation. Utilizing the C–Br bond's intermediate reactivity, researchers can introduce aryl, heteroaryl, or alkenyl substituents at the para-position of the phenoxy ring to explore structure-activity relationships in indole-based compound libraries . This approach is not accessible with the 4-chlorophenoxy analog without specialized catalytic systems. The defined purity (≥90%) and the availability of the compound from multiple stocking vendors [1] reduce the risk of failed coupling reactions due to unknown impurities, a concern when using custom-synthesized comparators.

Physicochemical Reference Standard for CNS Drug Discovery Screening Panels

With a computed TPSA of 54.1 Ų and XLogP3 of 4.2, this compound occupies a position in the favorable quadrant of the CNS MPO map . Procurement teams building a physical compound library for CNS permeability screening can use this well-characterized building block as a calibration point for the indole-ethylacetamide chemical series. Unlike the 4-acetamidophenoxy analog, which carries a higher TPSA burden and sits closer to the CNS MPO exclusion boundary, the bromo derivative maintains a physical property profile consistent with passive brain permeation potential [1].

Halogen-Bonding Probe for Structural Biology and Cocrystallography

The bromine atom on the target compound can act as a halogen-bond donor, forming specific, directional interactions with backbone carbonyls or Lewis-basic side chains in protein binding sites . This property is exploited in fragment-based drug discovery and structure-based design. The bromine provides a stronger σ-hole than chlorine, resulting in more enthalpically favorable halogen-bond interactions, while being less prone to radiolytic or metabolic deiodination than iodine [1]. The compound can therefore be prioritized over chloro and iodo analogs as a structural biology tool compound for mapping halogen-binding hotspots in tryptamine-recognizing proteins.

Certified Building Block for Automated Parallel Synthesis Workflows

The compound's inventory status across multiple reputable vendors (Chemscene, Ambeed, CymitQuimica, Leyan) with consistent purity specifications of 90% [1] makes it a reliable input for automated liquid-handling and high-throughput experimentation platforms. Procurement of a custom-synthesized analog (e.g., unsubstituted phenoxy, 4-iodophenoxy) would introduce batch-to-batch variability and lead-time uncertainty that disrupt automated workflow planning. The documented storage condition (sealed in dry, 2–8°C) further ensures stability during extended compound management cycles.

Quote Request

Request a Quote for 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.